Octahydro-1h-isoindol-4-ol

概要

説明

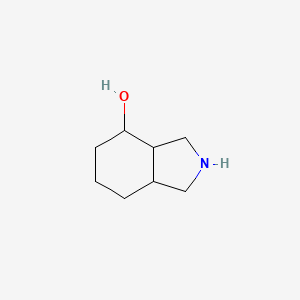

Octahydro-1H-isoindol-4-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of isoindole, characterized by a fully saturated ring system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-4-ol typically involves the hydrogenation of isoindole derivatives under high pressure and the presence of a platinum catalyst. This method ensures the complete saturation of the ring system, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions: Octahydro-1H-isoindol-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming isoindolinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Isoindolinone derivatives.

Reduction: Fully saturated isoindoline derivatives.

Substitution: Various substituted isoindole derivatives.

科学的研究の応用

Octahydro-1H-isoindol-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of Octahydro-1H-isoindol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

類似化合物との比較

Isoindoline: A fully saturated derivative of isoindole, similar in structure but lacking the hydroxyl group.

Isoindolinone: An oxidized form of isoindole with a carbonyl group instead of a hydroxyl group.

Indoline: A related compound with a partially saturated ring system.

Uniqueness: Octahydro-1H-isoindol-4-ol is unique due to its fully saturated ring system and the presence of a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

生物活性

Introduction

Octahydro-1H-isoindol-4-ol, also known as (3aR,4R,7aS)-octahydro-1H-isoindol-4-ol hydrochloride, is a bicyclic organic compound with significant biological activity. Its unique molecular structure and stereochemistry contribute to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃N and a molecular weight of approximately 155.21 g/mol. The compound features a saturated isoindole structure characterized by the following:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 155.21 g/mol |

| Stereochemistry | (3aR,4R,7aS) |

| Functional Groups | Hydroxyl group (-OH) at the 4-position |

The presence of the hydroxyl group is crucial for its biological activity, as it can participate in various biochemical reactions.

Neurokinin Receptor Antagonism

Research indicates that this compound acts as a neurokinin-1 receptor antagonist . This receptor is involved in several physiological processes, including pain perception and inflammation. Compounds that modulate neurokinin pathways have been studied for their therapeutic potential in managing pain and other neurological disorders .

Pharmacological Studies

In animal studies, this compound demonstrated notable potency across various doses. The effective dose range suggests its potential for clinical applications in pain management and possibly other therapeutic areas .

Case Study: Pain Management

A study investigated the efficacy of this compound in reducing nociceptive responses in animal models. The results indicated a significant reduction in pain scores compared to control groups, supporting its role as a neurokinin antagonist.

Interaction with Biomolecules

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to produce biological effects. Understanding these interactions is essential for optimizing its efficacy and safety profile in clinical applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Hydroxylation : The introduction of the hydroxyl group at the 4-position is often achieved through oxidation reactions.

- Cyclization : Formation of the bicyclic structure involves cyclization reactions that may utilize various catalysts.

- Purification : Final products are purified using chromatography techniques to ensure high yield and purity.

These synthetic methods are critical for producing derivatives that may exhibit enhanced biological activities.

Comparative Analysis with Analog Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-Octahydro-isoindol-5-ol | C₉H₁₃N | Different stereochemistry affecting biological activity |

| (1S,3aR,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyl-octahydroinden-1-ol | C₁₅H₁₉NO₂ | Contains a phenolic group enhancing hydrophilicity |

| (3AR,4R,7aS)-Octahydro-1H-isoindol-5-ol | C₉H₁₃N | Variation at the 5-position may alter receptor binding properties |

This comparative analysis highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

特性

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHMFVRVHASKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。